N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5S3 and its molecular weight is 489.58. The purity is usually 95%.
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Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound by reviewing its structural features, mechanisms of action, and relevant research findings.
Structural Features
The compound's structure combines several pharmacologically relevant moieties:
- Thiazole Ring : Associated with various biological activities, including anticancer and antimicrobial properties.
- Methoxybenzofuran Moiety : Known for its potential anti-inflammatory effects.
- Pyrrolidine and Thiophenes : Contribute to the compound's overall reactivity and biological profile.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
SMART-H | 0.7 - 1.0 | Prostate Cancer |
SMART-F | 0.6 | Melanoma |
ATCAA | 0.124 - 3.81 | Multiple Cancers |
These studies suggest that the thiazole and methoxybenzofuran components may synergistically enhance the anticancer efficacy of the compound by targeting tubulin dynamics and cell signaling pathways involved in proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on related benzofuran derivatives. For example, compounds containing methoxybenzofuran have demonstrated the ability to suppress pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) in macrophage models.
In vitro studies showed that:
- Compound 4 (related to methoxybenzofuran) significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.
- The mechanism involved down-regulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammatory responses.
The proposed mechanism of action for this compound includes:
- Tubulin Binding : Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics essential for mitosis.
- Cytokine Modulation : Reduction in the expression of inflammatory mediators through interference with signaling pathways such as NF-kB and MAPK.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:
- Prostate Cancer Treatment : A study involving SMART compounds demonstrated significant tumor reduction in xenograft models, indicating their potential as therapeutic agents against prostate cancer.
- Inflammatory Disease Models : In vivo studies showed that related compounds effectively reduced inflammation markers in animal models of arthritis.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c1-28-16-7-2-5-13-11-17(29-19(13)16)14-12-31-21(22-14)23-20(25)15-6-3-9-24(15)32(26,27)18-8-4-10-30-18/h2,4-5,7-8,10-12,15H,3,6,9H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGRCVPGTGKHDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.